molecular formula C13H24O4 B15177367 Isooctyl hydrogen glutarate CAS No. 94248-70-1

Isooctyl hydrogen glutarate

Cat. No.: B15177367
CAS No.: 94248-70-1
M. Wt: 244.33 g/mol
InChI Key: CTXSTFRGAWSIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isooctyl hydrogen glutarate, also known as 5-[(6-methylheptyl)oxy]-5-oxopentanoic acid or pentanedioic acid, mono(6-methylheptyl) ester, is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.328. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctyl hydrogen glutarate can be synthesized through esterification reactions. The process typically involves reacting glutaric acid with isooctyl alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Isooctyl hydrogen glutarate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols.

  • Substitution: Substitution reactions can result in the formation of different esters or amides.

Scientific Research Applications

Isooctyl hydrogen glutarate has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand metabolic pathways.

  • Medicine: this compound is explored for its potential therapeutic properties in drug development.

  • Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which isooctyl hydrogen glutarate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes.

Comparison with Similar Compounds

  • Octyl acetate

  • Decyl hexanoate

  • Dodecyl butyrate

Properties

CAS No.

94248-70-1

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

5-(6-methylheptoxy)-5-oxopentanoic acid

InChI

InChI=1S/C13H24O4/c1-11(2)7-4-3-5-10-17-13(16)9-6-8-12(14)15/h11H,3-10H2,1-2H3,(H,14,15)

InChI Key

CTXSTFRGAWSIFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.